5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate
Overview
Description
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of tert-butyl and ethyl groups attached to the imidazole ring, along with two carboxylate groups at positions 2 and 5. Imidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary target of 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate is the nonstructural (NS) protein NS3/4A protease, a critical factor for hepatitis C virus (HCV) maturation . This protease requires activation by NS4A .
Mode of Action
The compound acts as a peptidomimetic of NS4A, mimicking the buried amino acid sequence Ile-25 to Arg-28
at the core of NS4A 21–33
needed to activate the NS3 protease . Some of the synthesized compounds were able to compete with and displace NS4A 21–33
for binding to NS3 .
Biochemical Pathways
The compound affects the maturation pathway of the hepatitis C virus by inhibiting the function of the NS3/4A protease . This inhibition disrupts the viral life cycle, preventing the virus from replicating and spreading.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the NS3/4A protease, disrupting the maturation of the hepatitis C virus . This disruption prevents the virus from replicating and spreading, potentially reducing the viral load in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds via proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . Another method involves the condensation of hydroxylamines with ethyl glyoxalate to form N-oxide intermediates, which subsequently undergo cyclization to yield the imidazole product .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and cost-effective methods. One such method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. This method is advantageous due to its simplicity and high yield . Additionally, the use of copper-catalyzed [3 + 2] cycloaddition reactions has been explored for the efficient synthesis of multisubstituted imidazoles .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2,5-dicarboxamide: Similar structure but with amide groups instead of carboxylate groups.
2-Substituted 1H-imidazoles: Various substituents at the 2-position, affecting their chemical and biological properties.
Uniqueness
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, which can influence its steric and electronic properties. These modifications can enhance its stability, reactivity, and potential biological activities compared to other imidazole derivatives .
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 1H-imidazole-2,5-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-5-16-10(15)8-12-6-7(13-8)9(14)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKTWIPEAFACTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599229 | |
Record name | 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177417-73-1 | |
Record name | 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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